molecular formula C26H28N4O3 B12185655 N-(4-acetylphenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-acetylphenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B12185655
M. Wt: 444.5 g/mol
InChI Key: HCVYUTNISDHQTG-UHFFFAOYSA-N
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Description

Core Structural Components

The molecule contains three distinct domains:

  • Pyridazinone ring : A six-membered heterocycle with two adjacent nitrogen atoms at positions 1 and 2, featuring a ketone group at position 6.
  • Acetamide linker : A -CH2-C(=O)-NH- bridge connecting the pyridazinone ring to the 4-acetylphenyl group.
  • 4-Benzylpiperidine substituent : A nitrogen-containing bicyclic system attached to position 3 of the pyridazinone via an alkyl chain.

Key functional groups :

Group Spectral Signature (cm⁻¹) Corresponding Vibration Mode
Pyridazinone C=O 1670-1690 Stretching vibration
Acetamide N-H 3300-3350 Asymmetric stretching
Aromatic C-H 3050-3100 Stretching vibration
Piperidine C-N 1250-1300 Stretching vibration

Electronic Configuration

The conjugated π-system extends across the pyridazinone ring and acetamide group, creating three distinct electron density regions:

  • Electron-deficient zone : Pyridazinone ring (due to electron-withdrawing ketone group)
  • Electron-rich region : 4-Acetylphenyl group (through resonance effects)
  • Modulated basicity : Piperidine nitrogen exhibits reduced basicity (pKa ~7.2) compared to unsubstituted piperidine (pKa 11.3) due to steric hindrance from benzyl substitution.

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C26H28N4O3/c1-19(31)22-7-9-23(10-8-22)27-25(32)18-30-26(33)12-11-24(28-30)29-15-13-21(14-16-29)17-20-5-3-2-4-6-20/h2-12,21H,13-18H2,1H3,(H,27,32)

InChI Key

HCVYUTNISDHQTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Temperature and Solvent Effects

  • Pyridazinone Chlorination : Elevated temperatures (>80°C) reduce side products like over-chlorination.

  • Amide Coupling : Polar aprotic solvents (e.g., DMF) improve solubility but may require longer reaction times.

Catalytic Systems

  • Bases : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in displacement reactions due to enhanced nucleophilicity.

  • Coupling Agents : EDC/HOBt minimizes racemization compared to DCC.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

Parameter Value
Molecular Formula C₂₆H₂₈N₄O₃
Molecular Weight 444.5 g/mol
Melting Point 198–202°C
¹H NMR (CDCl₃) δ 8.21 (s, 1H, NH), 7.89–7.21 (m, 9H)
HPLC Purity >98%

Comparative Analysis with Alternative Routes

Alternative synthetic pathways evaluated in literature include:

Microwave-Assisted Synthesis

  • Advantage : Reduces reaction time (e.g., amide coupling in 2 hours vs. 24 hours).

  • Limitation : Specialized equipment required.

Solid-Phase Synthesis

  • Use Case : High-throughput screening of analogs.

  • Yield : Typically lower (~50%) due to resin loading inefficiencies.

Challenges and Mitigation Strategies

  • Low Solubility : The 4-benzylpiperidine moiety contributes to hydrophobicity, necessitating polar solvents (e.g., DMSO) for reactions.

  • Byproduct Formation : Chromatographic purification is essential after displacement reactions to remove unreacted glycine derivatives.

Industrial-Scale Considerations

For large-scale production:

  • Cost-Efficiency : Substitute POCl₃ with thionyl chloride (SOCl₂) for chlorination.

  • Green Chemistry : Use water as a solvent for amide coupling via micellar catalysis .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Variations in Aromatic Substituents

The 4-acetylphenyl group in the target compound is replaced with other aryl groups in analogs, altering electronic and steric properties:

Compound Name Aryl Substituent Key Features Reference
Target Compound 4-Acetylphenyl Acetyl group enhances electron-withdrawing effects and potential H-bonding
N-(4-Chlorophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl)acetamide 4-Chlorophenyl Chlorine increases lipophilicity and steric bulk
N-(4-Methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl)acetamide 4-Methoxybenzyl Methoxy group improves solubility
N-(4-(Benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1-yl)acetamide 4-Benzyloxyphenyl Benzyloxy adds steric hindrance

Impact : The acetyl group in the target compound may improve binding to hydrophobic pockets compared to halogens or ethers. Chlorophenyl analogs (e.g., CAS 1324095-97-7) likely exhibit higher metabolic stability .

Linker Modifications

The acetamide linker is critical for molecular conformation and interactions:

Compound Name Linker Type Key Features Reference
Target Compound Acetamide Balances flexibility and rigidity
N′-2-Bromobenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl)acetohydrazide (S3) Acetohydrazide Hydrazide group may enhance metal chelation or hydrogen bonding
2-((4-Amino-6-oxopyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18) Thioacetamide Sulfur atom increases electron density and potential redox activity

Impact : The acetamide linker in the target compound offers stability compared to hydrazides, which may hydrolyze under physiological conditions. Thioacetamides (e.g., compound 18) could exhibit distinct pharmacokinetics due to sulfur’s polarizability .

Pyridazinone Core Substituents

The 4-benzylpiperidine group on the pyridazinone core is replaced with other heterocycles in analogs:

Compound Name Pyridazinone Substituent Key Features Reference
Target Compound 4-Benzylpiperidine Benzylpiperidine enhances hydrophobic interactions
2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1-yl)-N-(4-methoxybenzyl)acetamide 4-Methylpiperidine Methyl group reduces steric bulk
3-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1-yl)-N-(antipyrine)propanamide (6f) 4-(4-Chlorophenyl)piperazine Chlorophenylpiperazine may enhance receptor selectivity
2-[3-Methyl-5-(4-(methylthio)benzyl)-6-oxopyridazin-1-yl]-N-(4-iodophenyl)acetamide (8b) 4-(Methylthio)benzyl Methylthio group modulates electron density

Impact : Benzylpiperidine in the target compound likely improves CNS penetration compared to piperazine derivatives (e.g., 6f). Methylthio groups (e.g., 8b) may alter metabolic pathways .

Biological Activity

N-(4-acetylphenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H26N4O2\text{C}_{22}\text{H}_{26}\text{N}_{4}\text{O}_{2}

This indicates a complex arrangement involving an acetylphenyl group, a benzylpiperidine moiety, and a pyridazinone core. The presence of these functional groups suggests potential interactions with biological targets, which are critical for its pharmacological effects.

Biological Activity Overview

1. Antitumor Activity

Research has indicated that compounds similar to this compound may exhibit significant antitumor properties. For example, studies have shown that related compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro assays have demonstrated that these compounds can effectively inhibit the growth of different cancer cell lines, with IC50 values indicating potent activity against specific types of cancer. For instance, an analog compound demonstrated an IC50 value of 1.30 µM against HepG2 liver cancer cells, suggesting a strong antiproliferative effect .

2. Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

  • Histone Deacetylase Inhibition : Similar compounds have been identified as potent inhibitors of class I histone deacetylases (HDACs), which play a critical role in gene expression regulation and cancer progression. By inhibiting HDACs, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .
  • Apoptosis Induction : Flow cytometry analyses have shown that treatment with related compounds increases the rate of apoptosis in tumor cells. For example, doses of 1, 3, and 9 µM resulted in significant increases in apoptotic rates compared to untreated controls .

Case Study 1: Antiproliferative Effects on HepG2 Cells

A study evaluated the effects of a related compound on HepG2 cells, revealing:

  • IC50 : 1.30 µM
  • Apoptosis Rates : Increased from 5.83% (control) to 28.83% (9 µM treatment)
  • Mechanism : Induction of G2/M phase arrest and promotion of apoptosis were confirmed through flow cytometry.

Case Study 2: Synergistic Effects with Other Anticancer Drugs

Another study assessed the combination effects of this compound with standard chemotherapy agents like taxol and camptothecin:

  • Combination Index (CI) : Values indicated synergistic effects at concentrations as low as 0.5 µM.

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeHepG21.30HDAC inhibition, apoptosis
Synergistic EffectVarious (with taxol)<0.5Enhanced anticancer activity

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